molecular formula C20H26N4 B2533951 N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-89-7

N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2533951
CAS RN: 890629-89-7
M. Wt: 322.456
InChI Key: AGBRCGDKCLWJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C20H26N4. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is a significant class of nitrogen-containing heterocyclic compounds . These compounds have been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been a topic of interest in recent years. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo[1,5-a]pyrimidine core with various substituents. The compound has a molecular weight of 322.45 and is achiral .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines, including “this compound”, have been found to participate in various chemical reactions. For instance, a series of N-(5-arylpyrazolo[1,5-a]pyrimidin-7-yl)acetamides with various groups in the para-position of the 5-benzene ring could participate smoothly in the C3-bromination .


Physical And Chemical Properties Analysis

The compound has a logP value of 5.5403, a logD value of 4.5108, and a logSw value of -5.7127. It has two hydrogen bond acceptors and one hydrogen bond donor. The polar surface area of the compound is 30.8557 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Pyrazole derivatives, including those related to N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine, have been synthesized using various techniques. These include microwave irradiative cyclocondensation and reactions involving primary amines (Deohate & Palaspagar, 2020), and synthesis in aqueous media under ultrasound irradiation (Kaping, Helissey, & Vishwakarma, 2020).

  • Characterization : The characterization of these compounds involves various spectroscopic methods such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography (Titi et al., 2020).

Biological Activities

  • Antimicrobial and Antifungal Activities : Some pyrazole derivatives have shown promising antimicrobial and antifungal activities. This has been observed in studies where compounds are evaluated against specific microbial strains (El‐Wahab et al., 2015).

  • Antitumor Activities : The antitumor properties of pyrazole derivatives have been investigated, revealing potential pharmacophore sites for antitumor activity (Titi et al., 2020).

  • Insecticidal and Antibacterial Potentials : Some derivatives have been evaluated for insecticidal activity and have shown potential against specific insects, along with antibacterial properties (Deohate & Palaspagar, 2020).

Corrosion Inhibition

  • Surface Coating Applications : Certain pyrazolo[1,5-a]pyrimidine derivatives have been studied for their corrosion inhibition properties, showing efficacy in this application (Abdel Hameed et al., 2020).

Mechanism of Action

While the specific mechanism of action for “N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine” is not mentioned in the retrieved papers, pyrazolo[1,5-a]pyrimidines have been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .

properties

IUPAC Name

N-(3-methylbutyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-14(2)10-11-21-19-12-18(15(3)4)23-20-17(13-22-24(19)20)16-8-6-5-7-9-16/h5-9,12-15,21H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBRCGDKCLWJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.